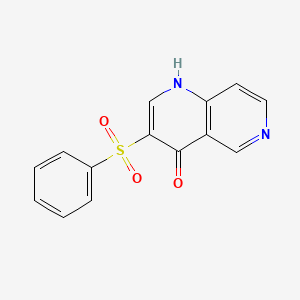

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVIMHQUMPDHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one chemical properties"

This guide provides an in-depth technical analysis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents.

Chemical Identity & Physicochemical Profile[1]

The 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is a fused bicyclic heterocycle belonging to the naphthyridinone class. It is characterized by a 1,6-naphthyridine core (a pyridine ring fused to a pyridin-4-one ring) substituted at the 3-position with a phenylsulfonyl group. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from the parent scaffold.

| Property | Description |

| IUPAC Name | 3-(benzenesulfonyl)-1,6-naphthyridin-4(1H)-one |

| Molecular Formula | C₁₄H₁₀N₂O₃S |

| Molecular Weight | 286.31 g/mol |

| Core Scaffold | 1,6-Naphthyridine (diaza-naphthalene isomer) |

| Electronic Character | Electron-deficient core; C3-sulfonyl group acts as a strong electron-withdrawing group (EWG). |

| Acidity (pKa) | Estimated pKa ~6.5–7.5 (NH). The C3-sulfonyl group significantly increases the acidity of the N1-H compared to the unsubstituted parent (pKa ~11). |

| Solubility | Low in water; Moderate in MeOH/EtOH; High in DMSO, DMF. |

| Tautomerism | Exists primarily in the 4-oxo (lactam) form rather than the 4-hydroxy (lactim) form, stabilized by the vinylogous amide resonance and the sulfonyl group. |

Structural Analysis

The molecule features a "push-pull" electronic system. The N1 nitrogen acts as a donor (vinylogous amide), while the C4 carbonyl and C3 sulfonyl group act as acceptors. This conjugation makes the N1-proton highly acidic and the C2 position susceptible to nucleophilic attack under specific conditions.

Synthetic Methodology: The Gould-Jacobs Adaptation

The most robust route to 3-sulfonyl-1,6-naphthyridin-4-ones is an adaptation of the Gould-Jacobs reaction . This sequence involves the condensation of an aminopyridine with an activated acrylate, followed by high-temperature cyclization.

Reaction Scheme (DOT Visualization)

Caption: Synthesis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one via Gould-Jacobs cyclization.

Detailed Protocol

Step 1: Formation of the Enamine

-

Reagents : Dissolve 4-aminopyridine (1.0 eq) and ethyl 2-(phenylsulfonyl)-3-ethoxyacrylate (1.1 eq) in anhydrous ethanol.

-

Reaction : Reflux the mixture for 2–4 hours. Monitor by TLC (formation of a less polar spot).

-

Workup : Cool the solution. The enamine intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Hexane.

Step 2: Thermal Cyclization

-

Medium : Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C.

-

Addition : Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid evolution of ethanol vapor occurs.

-

Duration : Maintain reflux for 20–45 minutes until the starting material is consumed.

-

Purification : Cool the mixture to room temperature. Dilute with hexane to precipitate the crude product. Filter and wash with hexane (to remove Dowtherm A) and diethyl ether. Recrystallize from DMF/Ethanol.

Chemical Reactivity & Derivatization[1]

The 3-phenylsulfonyl group is not just a passive substituent; it serves as a functional handle for further chemical modification.

Nucleophilic Displacement (Ipso-Substitution)

While the sulfonyl group is stable, it can act as a leaving group under forcing conditions with strong nucleophiles (e.g., thiols or alkoxides) if the ring is sufficiently electron-deficient, although this is less common than displacement of halides.

N-Alkylation

The N1 position is acidic. Treatment with a mild base (K₂CO₃ or Cs₂CO₃) in DMF followed by an alkyl halide allows for regioselective N-alkylation. This is a critical step in medicinal chemistry to tune lipophilicity and target engagement.

-

Protocol : 1.0 eq Substrate + 1.5 eq K₂CO₃ + 1.2 eq R-X in DMF at 60°C.

Electrophilic Substitution

The phenyl ring of the sulfonyl group is deactivated, but the C5/C8 positions of the naphthyridine ring are accessible for electrophilic aromatic substitution (e.g., nitration, halogenation), provided the N6 nitrogen is not protonated.

Biological Applications & Mechanism of Action

The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinolones.

Kinase Inhibition (c-Met / VEGFR)

Sulfonyl-substituted N-heterocycles are frequent motifs in Type II kinase inhibitors. The sulfonyl group can form hydrogen bonds with the backbone NH of the hinge region or interact with the gatekeeper residue.

-

Mechanism : The planar naphthyridine core mimics the adenine ring of ATP, while the phenylsulfonyl group extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation.

Anti-Infective Potential

Analogous to fluoroquinolones, naphthyridinones can target bacterial DNA gyrase or Topoisomerase IV. The C3-sulfonyl group modifies the binding geometry, potentially overcoming resistance mechanisms associated with standard C3-carboxyl quinolones.

Signaling Pathway Interaction (DOT Visualization)

Caption: Proposed mechanism of kinase inhibition by the naphthyridinone scaffold.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

-

¹H NMR (DMSO-d₆) :

-

Singlet at ~8.5–9.0 ppm (C2-H).

-

Doublet/Multiplets for the naphthyridine core protons (C5, C7, C8).

-

Aromatic multiplet (7.5–8.0 ppm) for the phenylsulfonyl group.

-

Broad singlet >12 ppm for N1-H (exchangeable with D₂O).

-

-

Mass Spectrometry : ESI+ mode should show [M+H]⁺ at m/z 287.

-

IR Spectroscopy : Strong absorptions for C=O (Lactam) at ~1640 cm⁻¹ and SO₂ (asymmetric/symmetric stretch) at ~1300/1150 cm⁻¹.

References

-

Synthesis of 1,6-Naphthyridines

- Standard protocols for Gould-Jacobs cycliz

-

Source: (Context: General synthesis of the scaffold).

-

Biological Activity of Naphthyridinones

- Review of the scaffold's utility in kinase and HIV inhibition.

-

Source: (Context: Bioactivity profile).

-

Sulfonyl-Pyridazine/Naphthyridine Analogs

- Methodology for introducing sulfonyl groups into diaza-heterocycles.

-

Source: (Context: Sulfonyl group chemistry).

-

Kinase Inhibitor SAR

- Structure-Activity Relationship studies on 1,6-naphthyridin-2-ones and 4-ones as c-Met inhibitors.

-

Source: (Context: Kinase targeting logic).

"biological activity of 1,6-naphthyridine derivatives"

An In-Depth Technical Guide to the Biological Activity of 1,6-Naphthyridine Derivatives

Abstract

The 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted therapeutic potential of 1,6-naphthyridine derivatives. We will delve into the core biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and key examples from recent literature. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis of a representative 1,6-naphthyridine derivative and for the evaluation of its biological activity, aiming to bridge the gap between theoretical knowledge and practical application in the laboratory.

Introduction to the 1,6-Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible isomers, with the 1,6-naphthyridine core being of significant interest to medicinal chemists.[3] This interest stems from the scaffold's presence in various natural products and its versatile nature, which allows for functionalization at multiple positions, leading to a wide array of pharmacological activities.[1][4] Consequently, 1,6-naphthyridine derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[5][6][7] Some derivatives have even progressed into clinical trials, highlighting their potential in cancer chemotherapy.[8]

Chapter 1: Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern drug discovery, and 1,6-naphthyridine derivatives have demonstrated significant potential in this area.[5][6] Their cytotoxic effects are often mediated through the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action

The anticancer activity of 1,6-naphthyridine derivatives is diverse, targeting multiple facets of cancer cell biology.

-

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer.

-

AXL and MET Kinases: Certain 1,6-naphthyridinone derivatives have been identified as potent and selective type II inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[9] Optimization of a lead structure led to compounds with excellent AXL inhibitory activity (IC50 = 1.1 nM) and high selectivity over the MET kinase.[9]

-

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process vital for tumor growth and metastasis. 1,6-Naphthyridine analogues have been studied as VEGFR-2 inhibitors, with 3D-QSAR studies indicating that bulky, hydrophobic, and hydrogen-bond accepting substituents on the 1,6-naphthyridine ring are favorable for inhibitory activity.[10]

-

FGFR4 Inhibition: Fibroblast growth factor receptor 4 (FGFR4) is another promising target, particularly in hepatocellular carcinoma. Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective FGFR4 inhibitors, demonstrating significant antitumor efficacy in xenograft models.[11][12]

-

-

Topoisomerase Inhibition: Some 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as novel topoisomerase I-targeting anticancer agents.[13] These compounds exhibit potent cytotoxic activity, with specific substitutions at the 5-position being crucial for their ability to inhibit the enzyme.[13]

-

Induction of Apoptosis: A number of 1,6-naphthyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For example, compound 16f was found to induce apoptosis in U87MG cells in a concentration-dependent manner by increasing the levels of reactive oxygen species (ROS).[14]

Caption: Anticancer mechanisms of 1,6-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency of 1,6-naphthyridine derivatives.

-

For VEGFR-2 inhibitors, bulky substituents at the second position of the 1,6-naphthyridine ring lead to potent inhibitory activity.[10] Additionally, substitutions on the phenyl ring at the third position significantly influence activity.[10]

-

In a series of cytotoxic naphthyridine derivatives, the introduction of a naphthyl ring at the C-2 position enhanced anticancer activity against various human cancer cell lines.[15]

-

For 1H-imidazo[4,5-h][4][16]-naphthyridin-2(3H)-ones as c-Met kinase inhibitors, specific substitutions are key to their inhibitory potential.[17]

Key Anticancer 1,6-Naphthyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives.

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 10a | MOLM-13 | 76 | [5] |

| 16f | U87MG | 3.28±0.15 | [14] |

| 3-Nitrobenzo[h][4][16]naphthyridine-2,5-dione | HepG-2 | 15.3±0.7 | [7] |

| Compound 16 (C-2 naphthyl) | HeLa | 0.71 | [15] |

| Compound 25c | AXL Kinase Inhibition | 0.0011 | [9] |

| Compound A34 | FGFR4 Kinase Inhibition | - | [11] |

Chapter 2: Antiviral Activity

Certain 1,6-naphthyridine derivatives have shown significant promise as antiviral agents, particularly against human herpesviruses.

Mechanisms of Action

A series of 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV).[16][18] Notably, these compounds remained effective against HCMV strains that are resistant to conventional antiviral drugs like ganciclovir, suggesting a novel mechanism of action.[16][18] Time-of-drug-addition studies indicate that these compounds affect the early and late stages of viral replication.[16] Some derivatives also exhibit activity against herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and type 2 rhinovirus.[16] The natural product aaptamine, which contains a 1,6-naphthyridine scaffold, has shown activity against HIV-1.[19]

Key Antiviral 1,6-Naphthyridine Derivatives

| Compound | Target Virus | Activity | Reference |

| A1 | HCMV (strains AD 169 and Towne) | 39- to 223-fold lower IC50 than ganciclovir | [16][18] |

| A1 | HSV-2 | 21.5-fold more potent than acyclovir | [18] |

| Aaptamine | HIV-1 | Antiviral activity | [19] |

Chapter 3: Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and 1,6-naphthyridine derivatives have been identified as a promising class of compounds.[20][21]

Antibacterial and Antifungal Properties

Synthetically derived 1,6-naphthyridines have demonstrated a broad spectrum of antimicrobial activity.[20][22] Studies have shown that the type and position of halogen substitutions on the naphthyridine core can significantly influence their antimicrobial and antifungal properties.[20] For instance, specific bromo-substituted derivatives were found to be potent antimicrobial and antifungal agents.[20] Some novel naphthyridone derivatives have shown good activity against MSSA and P. aeruginosa.[23]

Key Antimicrobial 1,6-Naphthyridine Derivatives

| Compound Class | Target Microbe(s) | Activity (MIC) | Reference |

| 8,10-Dibromo-6-phenyl... | Bacteria | Potent antimicrobial | [20] |

| 8,10-Dibromo-6-(4-methoxy-phenyl)... | Fungi | Potent antifungal | [20] |

| Naphthyridone derivatives 3 and 7 | P. aeruginosa | 0.25 µg/mL | [23] |

Chapter 4: Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. 1,6-Naphthyridine derivatives, particularly those derived from natural sources like Sophora alkaloids, have shown significant anti-inflammatory properties.[1][2]

Mechanisms of Action

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the production of pro-inflammatory cytokines. Several 1,6-naphthyridine analogues have been shown to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This suggests that these compounds interfere with key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Anti-inflammatory action of 1,6-naphthyridines.

Key Anti-inflammatory 1,6-Naphthyridine Derivatives

-

12,13-dehydrosophoridine: This derivative from Sophora tonkinesis roots showed more potent inhibition of TNF-α and IL-6 secretion than the reference compound, matrine.[1]

-

Alopecuroides B and C: These novel 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides also exhibited strong anti-inflammatory properties by reducing TNF-α and IL-6 levels.[1][2]

-

C-34: A synthetic naphthyridine derivative, demonstrated both in vitro and in vivo anti-inflammatory activity by inhibiting inflammatory cytokines and protecting against endotoxin-induced lethality in mice.[24]

Chapter 5: Synthesis and Experimental Protocols

The synthesis of 1,6-naphthyridine derivatives can be achieved through various strategies, with one-pot multicomponent reactions (MCRs) being a particularly efficient approach.[25][26]

General Synthetic Strategies

MCRs offer several advantages for the synthesis of 1,6-naphthyridines, including expedited reaction times, high yields, and ease of product and catalyst separation.[26] A common MCR involves the reaction of a benzaldehyde derivative, malononitrile, and an amine in the presence of a catalyst. Another strategy involves the acid-mediated intramolecular Friedel-Crafts reaction.[4]

Caption: General workflow for synthesizing 1,6-naphthyridines.

Detailed Protocol 1: Synthesis of a Substituted 1,6-Naphthyridine Derivative via MCR

This protocol is adapted from a reported one-pot multicomponent synthesis.[25][26]

Objective: To synthesize a novel 1,6-naphthyridine derivative.

Materials:

-

Benzaldehyde derivative (1 mmol)

-

Malononitrile (2 mmol)

-

1-Naphthylamine (1 mmol)

-

SiO2/Fe3O4@MWCNTs catalyst (recyclable)

-

Water (as solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the benzaldehyde derivative (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and a catalytic amount of SiO2/Fe3O4@MWCNTs in water.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within a short timeframe as indicated by MCRs), the solid product is separated.

-

The catalyst can be easily separated from the reaction mixture using an external magnet due to its magnetic properties.

-

The crude product is then purified by recrystallization from hot ethanol to yield the pure 1,6-naphthyridine derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Self-Validation: The success of the synthesis is validated by the spectroscopic data matching the expected structure of the target 1,6-naphthyridine derivative and by achieving a high yield of the pure product.

Detailed Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a synthesized 1,6-naphthyridine derivative on a cancer cell line.

Materials:

-

Synthesized 1,6-naphthyridine derivative

-

Human cancer cell line (e.g., U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Self-Validation: The reliability of the assay is ensured by including appropriate controls (vehicle and no-treatment) and by the reproducibility of the dose-response curve across replicate experiments.

Chapter 6: Future Perspectives

The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Target Specificity: Designing derivatives with higher selectivity for specific biological targets to minimize off-target effects and improve therapeutic indices.

-

Combination Therapies: Exploring the synergistic effects of 1,6-naphthyridine derivatives with existing drugs to overcome resistance and enhance efficacy, particularly in cancer treatment.

-

New Biological Activities: Investigating the potential of this scaffold against other diseases, such as neurodegenerative disorders and metabolic diseases.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the pharmacokinetic properties of promising 1,6-naphthyridine derivatives.

The versatility and proven biological activity of 1,6-naphthyridines ensure their continued importance in the field of medicinal chemistry for years to come.

References

-

Badescu, G., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

-

Kiselov, V. V., et al. (2023). Synthesis of Novel Benzo[b][4][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1684. [Link]

-

Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Chan, L., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

-

Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Chemistry Africa, 4, 335-364. [Link]

-

Chen, Y.-L., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 23456-23460. [Link]

-

Biernasiuk, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6138. [Link]

-

Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Kumar, A., et al. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. Asian Journal of Chemistry, 37(6), 1421-1430. [Link]

-

Biernasiuk, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Sharma, P., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Receptors and Signal Transduction, 40(5), 481-491. [Link]

-

Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

-

Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(10), 1897-1906. [Link]

-

Wang, Y., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. Molecules. [Link]

-

Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Chemistry Africa, 4, 335-364. [Link]

-

El-Sayed, N. N. E., et al. (2025). Synthesis and Antimicrobial Activity of Benzo[H][4][16]Naphthyridine Derivatives. Molecules. [Link]

-

Lavanya, M., et al. (2021). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Reactions, and Biological Activity of Benzo[h][4][16]naphthyridine Derivatives. Chemistry of Heterocyclic Compounds, 58(6), 447-463. [Link]

-

Reddy, C. S., et al. (2020). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET, 7(2), 112-117. [Link]

-

Kumar, A., et al. (2025). Naphthyridines with Antiviral Activity - A Review. Current Organic Chemistry, 29(12). [Link]

-

Kumar, A., et al. (2021). Naphthyridines with Antiviral Activity - A Review. Current Organic Chemistry, 25(1), 116-133. [Link]

-

Biernasiuk, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]

-

Feng, L., et al. (2014). Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[18][25]octane Scaffolds. Asian Journal of Chemistry, 26(12), 3611-3614. [Link]

-

Lavanya, M., et al. (2021). Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]

-

Biernasiuk, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]

-

Singh, S., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative in vitro and in vivo. International Immunopharmacology, 17(3), 734-742. [Link]

-

Biernasiuk, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

-

Ramana, P. V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

-

Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

-

Biernasiuk, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

-

Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. [Link]

-

Singh, R., et al. (2023). Mechanism involved in the formation of 1,6-naphthyridine derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]

- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. irjet.net [irjet.net]

- 21. scilit.com [scilit.com]

- 22. scispace.com [scispace.com]

- 23. asianpubs.org [asianpubs.org]

- 24. ovid.com [ovid.com]

- 25. chemrevlett.com [chemrevlett.com]

- 26. chemrevlett.com [chemrevlett.com]

Technical Guide: In Vitro Evaluation of Novel Naphthyridinone Compounds

Executive Summary & Scaffold Rationale

Naphthyridinones (specifically 1,6- and 1,8-naphthyridin-2(1H)-ones) represent a "privileged scaffold" in medicinal chemistry. Their planar, bicyclic structure mimics the purine ring of ATP, making them potent candidates for Type I/II Kinase Inhibition (e.g., c-Met, VEGFR-2, ALK5) and DNA Topoisomerase intercalation .

However, this scaffold presents distinct challenges:

-

Solubility: The planar aromatic system often leads to high

- -

Autofluorescence: Many naphthyridinone derivatives exhibit intrinsic fluorescence, which can generate false negatives in standard fluorescence-intensity (FI) based assays.

This guide outlines a self-validating evaluation pipeline designed to mitigate these artifacts while robustly characterizing bioactivity.

Phase I: Physicochemical De-risking

Before biological testing, compounds must be profiled for "druggability." Naphthyridinones often fail due to precipitation in assay media, leading to erratic IC

Thermodynamic Solubility Assay

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility. Thermodynamic solubility (solid state to equilibrium) is required for accurate formulation.

Protocol:

-

Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) in borosilicate glass vials.

-

Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze supernatant via HPLC-UV.

-

Critical Control: Construct a calibration curve using the compound dissolved in 100% DMSO to ensure accurate quantitation.

-

Acceptance Criteria:

-

50 µM: High solubility (Ideal for cell assays).

-

< 10 µM: Requires formulation (e.g., cyclodextrin complexation) before cell testing.

Phase II: Cytotoxicity Profiling (Cellular Screening)

The Superiority of CCK-8 Over MTT

Expert Insight: We explicitly reject the MTT assay for naphthyridinone evaluation.

-

Metabolic Interference: Naphthyridinones can modulate mitochondrial respiration, artificially inflating MTT reduction rates.

-

Solubility: MTT produces insoluble formazan crystals.[1][2] Dissolving these requires organic solvents (DMSO/SDS) which can precipitate hydrophobic naphthyridinones, causing light scattering errors.

Recommended Assay: Cell Counting Kit-8 (CCK-8) Uses WST-8, which is reduced to a water-soluble formazan.[1][2][3][4][5]

Step-by-Step Protocol:

-

Seeding: Plate cells (e.g., HepG2, A549, HUVEC) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment:

-

Prepare 1000x compound stocks in DMSO.

-

Dilute to 2x final concentration in culture media.

-

Add 100 µL to wells (Final DMSO < 0.5%).

-

Controls: Vehicle (DMSO), Positive (Doxorubicin or Ciprofloxacin), Blank (Media only).

-

-

Incubation: 48h or 72h at 37°C, 5% CO

. -

Development: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

-

Readout: Measure Absorbance at 450 nm.

Data Analysis:

Phase III: Target Engagement (Kinase Inhibition)

Expert Insight: Because naphthyridinones are often fluorescent, avoid standard Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays. Use Luminescence (ADP-Glo) or TR-FRET (LanthaScreen) to time-gate out compound interference.

ADP-Glo Kinase Assay (Luminescent)

Detects ADP generation (universal kinase activity) and is immune to compound fluorescence.

Protocol:

-

Reaction Assembly (384-well white plate):

-

2 µL Kinase (e.g., c-Met, 5 ng/well).

-

2 µL Substrate/ATP mix (ATP at

apparent). -

1 µL Compound (titration).

-

-

Incubation: 60 min at Room Temp (RT).

-

Depletion: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL Kinase Detection Reagent (converts ADP

ATP -

Measurement: Read Luminescence (Integration time: 0.5–1 sec).

Phase IV: Mechanistic Elucidation

Once cytotoxicity and target inhibition are confirmed, we must validate the Mechanism of Action (MoA). Naphthyridinones typically induce apoptosis via ROS generation or cell cycle arrest.

Apoptosis: Annexin V-FITC / PI Flow Cytometry

Protocol:

-

Treatment: Treat cells with IC

concentration for 24h.[2] -

Harvesting: Trypsinize (EDTA-free) to preserve membrane phosphatidylserine. Wash 2x with cold PBS.

-

Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 min at RT in the dark.

-

Analysis: Flow Cytometry (Ex: 488 nm).

ROS Detection (DCFH-DA Assay)

Naphthyridinones (especially 1,6-derivatives) often generate Reactive Oxygen Species.

-

Load cells with 10 µM DCFH-DA for 20 min.

-

Wash with PBS.

-

Measure fluorescence (Ex/Em: 488/525 nm) via flow cytometry or plate reader.

Visualization of Workflows

Diagram 1: Evaluation Pipeline

This flowchart illustrates the decision matrix for evaluating novel scaffolds, ensuring "fail early, fail cheap" logic.

Figure 1: Strategic workflow for the in vitro evaluation of naphthyridinone derivatives, prioritizing physicochemical suitability before biological expenditure.

Diagram 2: Mechanism of Action (MoA)

Visualizing the downstream effects of Kinase Inhibition by Naphthyridinones.

Figure 2: Proposed Mechanism of Action. Naphthyridinones act as ATP-competitive inhibitors, leading to signaling collapse, mitochondrial stress, and apoptotic cell death.

Data Presentation: Assay Comparison

| Feature | MTT Assay | CCK-8 Assay (Recommended) |

| Reagent | Tetrazolium (MTT) | WST-8 |

| Solubility of Product | Insoluble (Purple Crystals) | Water Soluble (Orange Dye) |

| Solubilization Step | Required (DMSO/SDS) | None |

| Toxicity to Cells | High (Endpoint only) | Low (Allows time-course) |

| Sensitivity | Moderate | High |

| Interference | High (Background noise) | Low |

References

-

Jia, X.-D., et al. (2016).[13] Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives.[13]European Journal of Medicinal Chemistry .

-

Dojindo Molecular Technologies. (2021). Technical Manual: Cell Counting Kit-8 (CCK-8).Dojindo .[3]

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Promega .

-

Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay User Guide.Thermo Fisher .

-

Agilent Technologies. (2023). Apoptosis Assays by Flow Cytometry: Annexin V and 7-AAD.[7]Agilent .

-

Zhang, L., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives.Sciety .

Sources

- 1. yeasenbio.com [yeasenbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dojindo.com [dojindo.com]

- 4. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. html.rhhz.net [html.rhhz.net]

Technical Guide: Structural Elucidation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

Topic: 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines in kinase inhibitors (e.g., c-Met, ALK) and HIV integrase inhibitors. The introduction of a 3-phenylsulfonyl moiety adds significant polarity and hydrogen-bond accepting capability, yet it complicates structural assignment due to electronic desymmetrization and tautomeric ambiguity.

This guide details the definitive structural elucidation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , moving beyond basic characterization to address the specific challenges of regioisomerism (1,6- vs. 1,7-naphthyridine) and prototropic tautomerism (lactam vs. lactim).

Synthetic Provenance & Regiochemical Context

Before initiating spectral analysis, understanding the synthetic origin is critical for anticipating impurities and regioisomers.

The target molecule is typically synthesized via a Gould-Jacobs reaction or a Friedländer-type condensation . A common route involves the condensation of 4-aminonicotinic acid derivatives with phenylsulfonyl acetic acid esters, followed by cyclization.

-

Critical Impurity/Isomer Risk: The primary risk in 1,6-naphthyridine synthesis is the formation of the 1,5-naphthyridine or 1,7-naphthyridine isomers if the starting pyridine precursor allows for cyclization at alternative positions. However, starting from 4-aminopyridine-3-carboxylate derivatives locks the nitrogen positions, strictly yielding the 1,6-core.

-

The Sulfone Signature: If the sulfone is introduced via oxidation of a sulfide (S-Ph), the presence of the sulfoxide (S=O) intermediate must be ruled out via Mass Spectrometry (MS).

Primary Structural Confirmation (MS & IR)[1]

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Expected [M+H]+: Calculated for C₁₄H₁₀N₂O₃S.

-

Fragmentation Logic: Sulfones exhibit a characteristic fragmentation pattern. Look for the neutral loss of SO₂ (64 Da) or the phenyl radical.

-

Diagnostic Ion: Loss of CO (28 Da) from the pyridone ring is a hallmark of the 4(1H)-one core.

-

Infrared Spectroscopy (FT-IR)

IR is the first line of defense in resolving the tautomeric state (Lactam A vs. Lactim B ).

| Functional Group | Lactam Form (Target) | Lactim Form (Minor) |

| Carbonyl (C=O) | Strong band @ 1640–1670 cm⁻¹ | Absent |

| N-H Stretch | Broad band @ 3100–3200 cm⁻¹ | Absent |

| O-H Stretch | Absent | Sharp/Broad @ 3300–3500 cm⁻¹ |

| Sulfone (O=S=O) | 1300 cm⁻¹ (asym) / 1150 cm⁻¹ (sym) | Unchanged |

Expert Insight: In the solid state, 4-oxo-naphthyridines almost exclusively exist as the Lactam (NH) tautomer due to intermolecular hydrogen bonding (dimerization).

The Tautomeric Conundrum: NMR Strategy

The most challenging aspect of this elucidation is proving the proton location on N1 (Lactam) rather than O4 (Lactim) in solution.

Solvent Selection[2][3][4]

-

DMSO-d₆: Preferred. The high polarity stabilizes the polar lactam form and slows proton exchange, often allowing the N-H proton to appear as a distinct broad singlet.

-

CDCl₃: Avoid. Poor solubility and rapid exchange often broaden the N-H signal into the baseline.

1H NMR Assignment (500 MHz, DMSO-d₆)

The 3-phenylsulfonyl group is highly electron-withdrawing, causing significant deshielding of the adjacent H-2 proton.

| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |

| H-2 | 8.90 – 9.20 | Singlet (s) | - | Most deshielded due to adj. N1 and C3-SO₂.[1] |

| NH (1) | 12.5 – 13.0 | Broad (br s) | - | Diagnostic for Lactam. Disappears with D₂O shake. |

| H-5 | 9.30 – 9.50 | Singlet (s) | - | Deshielded by C4=O; weak coupling to H-7/H-8 possible. |

| H-7 | 8.60 – 8.70 | Doublet (d) | 5.8 | Alpha to N6; couples with H-8. |

| H-8 | 7.80 – 7.90 | Doublet (d) | 5.8 | Beta to N6. |

| Ph-o | 7.95 – 8.05 | Doublet (d) | 7.5 | Ortho to SO₂ (deshielded). |

| Ph-m/p | 7.50 – 7.70 | Multiplet (m) | - | Remaining aromatic protons. |

2D NMR Connectivity (HMBC)

To definitively prove the 1,6-naphthyridine core over the 1,7-isomer, we rely on Long-Range Heteronuclear Correlation (HMBC).

-

Crucial Correlation 1: H-2 must show a correlation to the Carbonyl Carbon (C4) (~175 ppm) and the Sulfone-bearing Carbon (C3) .

-

Crucial Correlation 2: H-5 (singlet) must correlate to C4 (Carbonyl) and C8a (Bridgehead) .

-

Differentiation: In a 1,7-naphthyridine, H-5 would be a doublet (coupling with H-6) or show different bridgehead connectivity.

-

Visualization of Elucidation Logic

The following diagram illustrates the logical flow from crude synthesis to definitive structural assignment.

Caption: Logical workflow for the structural assignment of sulfonyl-naphthyridines, moving from molecular weight confirmation to 3D spatial validation.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Tautomer Detection)

Objective: Maximize signal-to-noise for quaternary carbons and stabilize the NH proton.

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice water which promotes proton exchange.

-

Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.

-

Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent.

-

Note: High concentration is required for 13C and HMBC experiments due to the low sensitivity of quaternary carbons attached to nitrogen or sulfur.

-

-

Acquisition:

-

Set relaxation delay (d1) to 2.0 seconds to allow relaxation of the H-2 proton (often isolated and slow to relax).

-

Acquire 1H, 13C, COSY, HSQC, and HMBC .

-

Protocol B: HMBC Parameter Optimization

Objective: Detect long-range couplings across the heteroatoms (N and S).

-

J-coupling setting: Standard HMBC is optimized for 8 Hz. For this rigid heterocyclic system, aromatic couplings can be smaller.

-

Optimization: Set the long-range coupling constant delay to correspond to 6–7 Hz .

-

Scans: Acquire at least 64 scans per increment to resolve the correlation between H-2 and the Sulfone ipso-carbon (often weak due to the electron-withdrawing SO₂ group).

HMBC Connectivity Diagram

The following graph visualizes the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to confirm the position of the sulfonyl group and the N-substitution.

Caption: Key HMBC correlations. Red dashed lines indicate the specific long-range couplings that lock the position of the sulfonyl group and the 1,6-naphthyridine core.

References

-

Naphthyridine Chemistry & Synthesis

-

Tautomerism in Heterocycles

-

Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Advanced Drug Delivery Reviews. Link

- Context: Fundamental principles regarding the lactam-lactim tautomerism in fused N-heterocycles.

-

-

NMR Assignment of Naphthyridines

-

Pawar, R. A., & Gouling, R. (2021). One-pot multicomponent synthesis of functionalized [1,6]-naphthyridines. Journal of Heterocyclic Chemistry. Link

- Context: Provides specific 1H and 13C NMR data for analogous 1,6-naphthyridine-4-one systems used for compar

-

-

Crystallographic Data

-

Cambridge Crystallographic Data Centre (CCDC). Search: 1,6-naphthyridin-4-one. Link

- Context: The ultimate repository for validating the hydrogen-bonding networks (Lactam dimers)

-

Sources

Methodological & Application

Application Note: Characterization and Usage of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in Cell Culture

[1]

Executive Summary

This guide details the biological evaluation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a synthetic derivative of the 1,6-naphthyridine scaffold. While the 1,6-naphthyridine core is a "privileged structure" in medicinal chemistry—known for inhibiting kinases such as c-Met , FGFR4 , and VEGFR-2 —the specific inclusion of a C3-phenylsulfonyl group introduces unique electronic properties that may enhance target binding affinity or alter metabolic stability.

This protocol treats the compound as a New Chemical Entity (NCE) . It provides a standardized workflow for solubilization, cytotoxicity screening, and mechanistic validation, assuming a primary application in oncology (anti-proliferative) research.

Chemical Properties & Handling

Rationale: The 1,6-naphthyridin-4(1H)-one scaffold exhibits tautomerism (keto-enol) and potential fluorescence.[1][2] The sulfonyl group at position 3 increases the acidity of the NH proton and adds a bulky, electron-withdrawing pharmacophore.

Physicochemical Profile

| Property | Specification | Notes |

| Molecular Weight | ~286.3 g/mol | Based on formula C₁₄H₁₀N₂O₃S |

| Solubility | DMSO (up to 50 mM) | Poorly soluble in water/PBS. |

| Appearance | Off-white to pale yellow solid | Potential fluorescence under UV (365 nm). |

| Stability | Stable at -20°C (solid) | Avoid repeated freeze-thaw cycles of solutions. |

Reconstitution Protocol

Objective: Create a stable stock solution free of precipitates.

-

Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .

-

Concentration: Prepare a 10 mM stock solution .

-

Calculation: Dissolve 2.86 mg of powder in 1.0 mL of DMSO.

-

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into light-protective (amber) tubes (20-50 µL each) to prevent degradation. Store at -80°C for long-term (>1 month) or -20°C for short-term usage.

Critical Control: Always inspect the stock solution for precipitation before use. The sulfonyl group can enhance crystallinity; if crystals form, warm to 37°C before diluting.

Biological Context & Mechanism

Expert Insight: 1,6-naphthyridines function primarily as Type I or Type II kinase inhibitors . They compete with ATP for the binding pocket of receptor tyrosine kinases. The 3-phenylsulfonyl moiety likely occupies the hydrophobic back-pocket of the kinase, potentially improving selectivity for c-Met (Hepatocyte Growth Factor Receptor) or FGFR family members.

Signaling Pathway Visualization

The following diagram illustrates the theoretical intervention point of the compound within the c-Met/MAPK proliferation pathway.

Caption: Putative Mechanism of Action. The compound acts as an ATP-competitive inhibitor of upstream Receptor Tyrosine Kinases (RTKs), blocking downstream RAS/MAPK signaling.

Experimental Protocols

Cytotoxicity Screening (MTT/CellTiter-Glo)

Purpose: Determine the IC₅₀ (half-maximal inhibitory concentration) in relevant cancer cell lines (e.g., HepG2 for c-Met, HCT116 for FGFR).

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Dosing Preparation:

-

Perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate 9 points (e.g., 10 mM down to ~1.5 µM).

-

Intermediate Dilution: Dilute these DMSO points 1:200 into pre-warmed culture medium (Intermediate Plate). This reduces DMSO to 0.5%.

-

Final Dosing: Transfer 100 µL from the Intermediate Plate to the Cell Plate (Final DMSO concentration = 0.5%).

-

-

Controls:

-

Vehicle Control: 0.5% DMSO in media (0% inhibition).

-

Positive Control: Staurosporine (1 µM) or Crizotinib (if testing c-Met).

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Add viability reagent (MTT or CellTiter-Glo), incubate, and read absorbance/luminescence.

Target Engagement (Western Blot)

Purpose: Confirm that the compound inhibits the phosphorylation of the target kinase (e.g., phospho-c-Met) rather than just killing cells non-specifically.

Protocol:

-

Starvation: Serum-starve cells (0.5% FBS) overnight to reduce basal kinase activity.

-

Treatment: Treat cells with the compound at 1x, 5x, and 10x the IC₅₀ for 2 hours.

-

Stimulation: Stimulate cells with the relevant ligand (e.g., HGF 50 ng/mL) for 15 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

-

Detection: Blot for:

-

Primary: Phospho-c-Met (Tyr1234/1235) or Phospho-ERK1/2.

-

Loading Control: Total c-Met or Beta-Actin.

-

Success Criterion: Dose-dependent reduction in Phospho-signal without loss of Total-signal.

-

Experimental Workflow Diagram

This flowchart guides the researcher through the validation process from stock preparation to data analysis.

Caption: Experimental workflow for validating the biological activity of the naphthyridinone derivative.

References

-

Zhang, X., et al. (2022).[3] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma."[3][4] Journal of Medicinal Chemistry. Link

-

Huang, W., et al. (2020).[5] "Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold." European Journal of Medicinal Chemistry. Link

-

Li, Z., et al. (2025).[1] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances. Link

-

Lassalas, P., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

These application notes provide a comprehensive framework for the investigation of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one , a novel compound with potential applications in oncology. It is important to note that as of the last update, specific preclinical data for this exact molecule is not extensively available in the public domain. The protocols and scientific rationale presented herein are based on the structural characteristics of the molecule, which features a 1,6-naphthyridinone core. This scaffold is present in known potent kinase inhibitors, including selective inhibitors of the mammalian Target of Rapamycin (mTOR) such as Torin1 and Torin2.[1][2][3] Therefore, the following guide is built upon the hypothesis that 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one functions as an ATP-competitive kinase inhibitor, with a potential focus on the PI3K/Akt/mTOR signaling pathway. Researchers are advised to use these notes as a foundational guide, with the understanding that empirical validation and optimization are paramount.

Scientific Rationale and Mechanistic Hypothesis

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various biologically active compounds.[4][5] Notably, the benzo[h][1][6]naphthyridin-2(1H)-one structure is central to the highly potent and selective mTOR inhibitors, Torin1 and Torin2.[1][3] The mTOR kinase is a critical regulator of cell growth, proliferation, and metabolism, and its signaling pathway is frequently hyperactivated in a wide range of human cancers.[1] This makes mTOR a compelling target for anticancer drug development.[7]

The structure of "3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one" suggests it is designed to interact with the ATP-binding pocket of a kinase. The phenylsulfonyl group can form key interactions within the active site, while the naphthyridinone core provides a rigid scaffold for optimal positioning. Our working hypothesis is that this compound targets a kinase within the PI3K/Akt/mTOR pathway, a central signaling cascade controlling cell survival and proliferation.

Figure 1: Hypothesized mechanism of action targeting the mTORC1 signaling cascade.

Preliminary Characterization and In Vitro Evaluation

The initial assessment of a novel compound involves determining its effect on cancer cell viability and confirming its on-target activity. The following protocols are designed to provide a robust baseline characterization.

Cell Viability and Proliferation Assays

The first step is to assess the cytotoxic or cytostatic effects of the compound across a panel of cancer cell lines. It is recommended to select cell lines with known dysregulation of the PI3K/Akt/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant lines like U-87 MG glioblastoma or MCF-7 breast cancer).

Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in complete growth medium.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., a known mTOR inhibitor like Torin1 or Rapamycin).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) and incubate overnight. Read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

| Cell Line | Relevant Mutations | Hypothetical IC₅₀ (nM) for 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one | Reference Compound (Torin1) IC₅₀ (nM) |

| U-87 MG | PTEN null | 5 - 25 | ~2[1] |

| MCF-7 | PIK3CA mutant | 10 - 50 | ~5 |

| PC-3 | PTEN null | 15 - 75 | ~3 |

| A549 | KRAS mutant | >1000 | >2000 |

Table 1: Example data table for summarizing cell viability results.

Target Engagement and Pathway Modulation via Western Blot

To validate that the compound inhibits the intended target, it is crucial to measure the phosphorylation status of downstream effectors.[8] For mTORC1, key substrates include S6 Kinase (S6K) and 4E-BP1.

Protocol: Western Blot for Phospho-S6K and Phospho-4E-BP1

-

Cell Culture and Treatment: Seed cells (e.g., U-87 MG) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the compound (e.g., 0, 10, 50, 250 nM) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-S6K (Thr389)

-

Rabbit anti-S6K

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A significant decrease in this ratio with increasing compound concentration indicates on-target activity.

Figure 2: Standard workflow for Western Blot analysis.

Advanced In Vitro Characterization

Apoptosis Induction Assay

Effective anticancer agents often induce programmed cell death (apoptosis). This can be assessed using flow cytometry to detect Annexin V and Propidium Iodide (PI) staining.[6]

Protocol: Annexin V/PI Apoptosis Assay

-

Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Kinase Selectivity Profiling

To understand the specificity of the compound and predict potential off-target effects, a broad kinase screen is essential.[9][10] This is typically performed as a service by specialized contract research organizations (CROs). A common format is to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The results are reported as a percentage of inhibition. High inhibition of a small number of kinases suggests a selective compound, while broad activity indicates a less specific inhibitor.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo testing to assess the compound's efficacy in a more complex biological system.

Protocol: Human Tumor Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 2-5 million U-87 MG cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Dosing: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80). Administer the compound daily via oral gavage or intraperitoneal injection at one or more dose levels (e.g., 25, 50 mg/kg). The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics by Western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

These application notes outline a systematic approach to characterize the anticancer properties of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one, based on the strong scientific premise of its structural similarity to known mTOR inhibitors. By following these protocols, researchers can effectively determine the compound's potency, mechanism of action, and preclinical efficacy. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential as a novel targeted therapy for cancer.

References

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Retrieved from [Link]

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

-

ResearchGate. (2010, October). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2021, December 6). NON-CLINICAL REVIEW(S). Retrieved from [Link]

-

MDPI. (2015, July 1). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Retrieved from [Link]

-

PubMed. (2020, June 15). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Retrieved from [Link]

-

MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly p.... Retrieved from [Link]

-

PubMed. (2019, March 5). Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. Retrieved from [Link]

-

Journal of Hematology Oncology Pharmacy. (2021, April 15). Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies. Retrieved from [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021, September 2). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[1][6]-Naphthyridines and Biological Evaluation. Retrieved from [Link]

-

Medires Publishing. (2023, February 6). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]. Retrieved from [Link]

-

National Cancer Institute. (2025, May 14). Targeted Therapy Drug List by Cancer Type. Retrieved from [Link]

-

Pathology and Oncology Research. (2022, September 22). On-Target Side Effects of Targeted Therapeutics of Cancer. Retrieved from [Link]

-

PubMed. (2016, July 1). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Retrieved from [Link]

-

PubMed. (2008, October 15). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor. Retrieved from [Link]

-

Biotrial. (n.d.). Scientific publications & posters. Retrieved from [Link]

-

MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]

Sources

- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rkmmanr.org [rkmmanr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Targeted Therapy Drug List by Cancer Type - NCI [cancer.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

"high-throughput screening with 1,6-naphthyridinone libraries"

Application Note: High-Throughput Screening with 1,6-Naphthyridinone Libraries

Executive Summary

The 1,6-naphthyridinone scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., p38 MAP kinase, c-Met, AXL) and epigenetic modulators (BET bromodomains). However, this scaffold presents unique challenges in High-Throughput Screening (HTS), most notably its intrinsic native fluorescence and solubility profiles that can lead to high false-positive rates in standard fluorescence intensity (FI) assays.

This guide details a robust protocol for screening 1,6-naphthyridinone libraries, emphasizing assay selection strategies (TR-FRET/AlphaLISA) to mitigate interference and rigorous hit triage workflows.

Library Characterization & Physicochemical Properties

Before initiating a screen, the library must be profiled. 1,6-Naphthyridinones possess specific electronic properties that dictate handling.

The Scaffold & Diversity Vectors

The core 1,6-naphthyridin-2(1H)-one system offers multiple vectors for substitution to tune selectivity and solubility.

-

N1 Position: Critical for solubility; often substituted with alkyl amines or solubilizing groups to prevent aggregation.

-

C3/C4 Positions: Often used to control the "hinge-binding" geometry in kinases or the acetyl-lysine mimicry in bromodomains.

-

C7 Position: A key vector for introducing H-bond donors/acceptors to interact with the "gatekeeper" residues in kinases.

The "Fluorescence Trap"

Critical Warning: Many 1,6-naphthyridinone derivatives, particularly 7-substituted variants, exhibit strong native fluorescence with large Stokes shifts [1].

-

Interference Mechanism: Compounds may absorb at excitation wavelengths (300–400 nm) and emit in the range used for readouts (450–550 nm), mimicking a positive signal in Fluorescence Polarization (FP) or standard Fluorescence Intensity (FI) assays.

-

Mitigation: Avoid blue/green FI assays. Prioritize Red-shifted dyes or Time-Resolved methodologies.

Table 1: Physicochemical Profile & Assay Compatibility

| Parameter | Characteristic | Impact on HTS | Recommended Action |

| Solubility | Moderate to Low (Planar stacker) | Risk of precipitation/aggregation in aqueous buffers. | Maintain DMSO >1% if tolerated; Use CHAPS/Tween-20 (0.01%). |

| Fluorescence | High (Scaffold intrinsic) | False positives in FI/FP assays. | MANDATORY: Use TR-FRET or Red-shifted AlphaScreen. |

| pKa | Basic (Pyridine-like N) | pH-dependent solubility. | Buffer pH should be < 7.5 if possible to ensure ionization. |

| Binding Mode | ATP-mimetic | Competition with high [ATP]. | Run Kinase assays at |

Assay Development & Selection Strategy

To screen this library effectively, the assay readout must be orthogonal to the compound's intrinsic properties.

Primary Assay Selection: TR-FRET (Lanthascreen/HTRF)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this scaffold.

-

Why: The time delay (microseconds) between excitation and measurement allows the short-lived native fluorescence of the 1,6-naphthyridinone (nanoseconds) to decay completely before the signal is read.

-

Setup: Use Europium (Eu) or Terbium (Tb) cryptates as donors.

Alternative: AlphaLISA / AlphaScreen

-

Why: Uses chemiluminescence triggered by singlet oxygen. The excitation (680 nm) and emission (615 nm) are far red-shifted from the typical naphthyridinone absorption/emission bands.

Detailed HTS Protocol

Phase 1: Library Preparation

-

Source Plate: 10 mM stock in 100% DMSO.

-

Intermediate Dilution: Dilute 1:100 into assay buffer immediately before transfer to prevent "crashing out" over time.

-

Acoustic Transfer: Use an Echo liquid handler to transfer 10–50 nL directly to assay plates to minimize plastic tip adsorption (naphthyridinones can be sticky).

Phase 2: The Screening Workflow (Kinase Example)

Target: p38

Step-by-Step Procedure:

-

Enzyme Dispense: Add 5 µL of p38

enzyme (0.5 nM final) + Eu-Anti-GST antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -

Compound Addition: Acoustic transfer of 20 nL compound (10 µM final conc).

-

Incubation 1: Centrifuge (1000 rpm, 1 min). Incubate 15 min at RT to allow compound-enzyme equilibrium.

-

Tracer Addition: Add 5 µL of Kinase Tracer 199 (Alexa647 conjugate) at

concentration. -

Equilibrium: Incubate 60 min at RT in the dark.

-

Readout: Measure on EnVision or PHERAstar.

-

Excitation: 337 nm (Laser).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Calculation: TR-FRET Ratio =

.

-

Phase 3: Data Analysis & Triage

-

Normalization: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls.

-

Hit Cutoff: Mean + 3 Standard Deviations (typically >30-40% inhibition).

Hit Validation & False Positive Triage

This is the most critical step for 1,6-naphthyridinones. You must prove the signal is not an artifact.

The "Fluorescence Scan" Counter-Screen

Run the exact primary assay protocol without the acceptor fluorophore (or without the enzyme) but with the compound.

-

If the compound gives a signal in the 665 nm channel (Acceptor) upon 337 nm excitation without the energy transfer event, it is a Fluorescent False Positive .

-

Discard these hits immediately.

Solubility/Aggregation Check (DLS)

Use Dynamic Light Scattering (DLS) on the top 50 hits.

-

Naphthyridinones can form colloidal aggregates that sequester enzymes non-specifically.

-

Add 0.01% Triton X-100 to the assay buffer. If potency shifts significantly (>10-fold) with detergent, the compound is likely an aggregator (promiscuous inhibitor).

Visualizations

Figure 1: 1,6-Naphthyridinone Scaffold & Diversity Vectors

Caption: Core scaffold numbering and strategic substitution points for kinase/epigenetic library design.

Figure 2: HTS Triage Workflow for Fluorescent Scaffolds

Caption: Logic flow for filtering 1,6-naphthyridinone hits, emphasizing fluorescence artifact removal.

References

-

Gao, A., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A, 58(8), 1535-1543. Link

-